molecular formula C27H25N B12556678 N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine CAS No. 161114-52-9

N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine

Cat. No.: B12556678
CAS No.: 161114-52-9
M. Wt: 363.5 g/mol
InChI Key: PUJDZMNXIDTEQX-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two phenyl rings connected by a single bond The compound’s structure includes two methyl-substituted phenyl groups and an amine group attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1’-biphenyl]-4-amine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of Amine Group: The amine group can be introduced via a nucleophilic substitution reaction using an appropriate amine precursor.

    Methylation: The methyl groups can be introduced through Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1’-biphenyl]-4-amine depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Electronic Properties: In organic electronics, the compound’s ability to transport charge and its photophysical properties are crucial.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-(4-methylphenyl)[1,1’-biphenyl]-4-amine: Lacks the additional methyl group on the phenyl ring.

    N-(3,4-Dimethylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine: Lacks the methyl group on the second phenyl ring.

Uniqueness

N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1’-biphenyl]-4-amine is unique due to the specific arrangement and substitution pattern of the methyl groups, which can influence its chemical reactivity, biological activity, and electronic properties.

Properties

CAS No.

161114-52-9

Molecular Formula

C27H25N

Molecular Weight

363.5 g/mol

IUPAC Name

3,4-dimethyl-N-(4-methylphenyl)-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C27H25N/c1-20-9-14-25(15-10-20)28(27-16-11-21(2)22(3)19-27)26-17-12-24(13-18-26)23-7-5-4-6-8-23/h4-19H,1-3H3

InChI Key

PUJDZMNXIDTEQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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